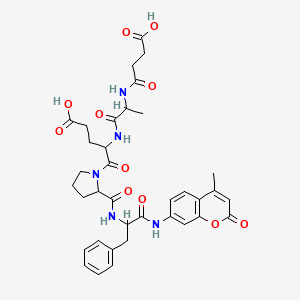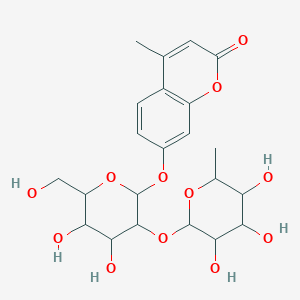
4-Methylumbelliferyl2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside is a synthetic compound often used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it particularly useful in assays to study enzyme activity, especially those involving glycosidases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable glycosyl donor. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and are carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by specific glycosidases. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as α-L-fucosidase and β-D-galactosidase.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, often involving strong oxidizing or reducing agents.
Major Products
The major product of enzymatic hydrolysis is 4-methylumbelliferone, a compound that exhibits strong fluorescence, making it easy to detect and quantify.
Scientific Research Applications
4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of glycosidases.
Biology: Helps in the investigation of metabolic pathways involving glycosidases.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Employed in quality control processes to ensure the activity of enzyme preparations.
Mechanism of Action
The compound exerts its effects through enzymatic cleavage by specific glycosidases. The enzymes target the glycosidic bond between the sugar moieties and the 4-methylumbelliferone. Upon cleavage, 4-methylumbelliferone is released and fluoresces under UV light, allowing for easy detection and quantification.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Similar in structure but lacks the α-L-fucopyranosyl moiety.
4-Methylumbelliferyl α-L-fucopyranoside: Similar but lacks the β-D-galactopyranosyl moiety.
Uniqueness
4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside is unique due to its dual sugar moieties, making it a valuable tool for studying enzymes that act on complex carbohydrates. Its ability to release a fluorescent signal upon enzymatic cleavage also sets it apart from other substrates.
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUSHJADSGABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12324609.png)

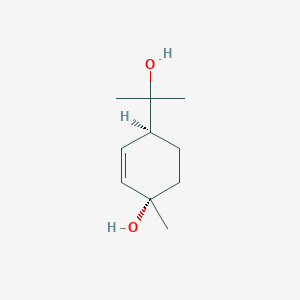

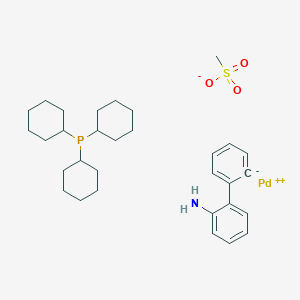
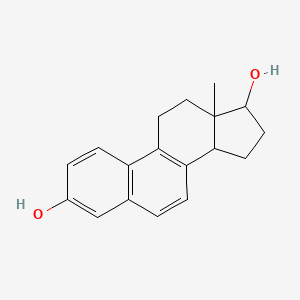
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12324644.png)
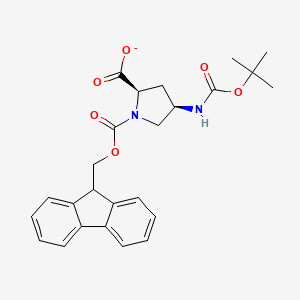
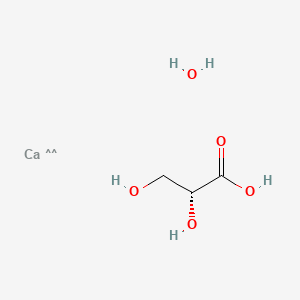

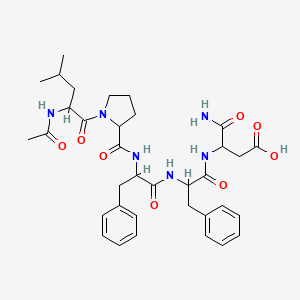

![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)
